Leu-Val-Leu
Description
Significance of Oligopeptides in Biological Systems and Advanced Materials
Oligopeptides are short chains comprising two to twenty amino acids linked by peptide bonds. ontosight.ai Despite their relatively simple structure compared to large proteins, they are fundamental to a vast array of biological processes. In living organisms, oligopeptides act as crucial signaling molecules, hormones, and neurotransmitters, facilitating rapid and precise cellular communication. ontosight.ai For example, well-known oligopeptides like oxytocin (B344502) and vasopressin are hormones that regulate complex physiological functions. ontosight.ai They also play roles in the immune system, where they can function as antigens to trigger an immune response. ontosight.ai
The versatility of oligopeptides extends beyond biology into the realm of advanced materials. Their compact size allows for easier chemical synthesis and modification, making them ideal building blocks for creating novel functional materials. ontosight.ai A key property of certain oligopeptides is their capacity for spontaneous self-assembly into well-defined nano- or microstructures. This characteristic is harnessed in various biomedical applications, including the development of sophisticated drug delivery systems, sensitive biosensors, and scaffolds for tissue engineering. ontosight.ai
Key Biological Roles of Oligopeptides
| Biological Role | Description | Examples |
|---|---|---|
| Hormonal Regulation | Act as chemical messengers to regulate physiological processes like metabolism, growth, and water balance. | Oxytocin, Vasopressin, Insulin |
| Neurotransmission | Transmit signals across a chemical synapse, influencing nerve cell activity. | Endorphins, Enkephalins |
| Immune Response | Can act as antigens, presented by MHC molecules to alert the immune system to pathogens. | Pathogen-derived peptides |
| Enzymatic Activity | Can function as co-factors or inhibitors for enzymes, modulating metabolic pathways. | Glutathione (a tripeptide) |
The Role of Specific Amino Acid Sequences in Peptide Functionality
The function of any peptide is intrinsically linked to its specific sequence of amino acids. This sequence, known as the primary structure, dictates how the peptide chain folds into a unique three-dimensional shape. This final structure determines the peptide's biological activity, including its solubility and how it interacts with other molecules such as receptors or enzymes.
Even a minor alteration in the amino acid sequence can dramatically change a peptide's function. The tripeptide Leu-Val-Leu is composed entirely of hydrophobic, branched-chain amino acids (BCAAs). nih.govwikipedia.org The properties of Leucine (B10760876) and Valine are therefore central to its predicted behavior. wikipedia.org Both have nonpolar side chains, which tend to avoid water, a property known as hydrophobicity. nih.gov This characteristic is crucial for processes like protein folding and the interaction of peptides with cell membranes. nih.govnih.gov
Research comparing peptides rich in Leucine versus those rich in Valine has revealed significant functional differences. Leucine-rich peptides have been shown to exhibit 4- to 16-fold stronger antimicrobial activity than their Valine-rich counterparts. nih.gov Furthermore, they appear to kill bacteria through different mechanisms; Leucine-rich peptides tend to act by disrupting the bacterial membrane, while Valine-rich peptides are thought to form small channels. nih.gov This highlights how the subtle difference between a leucyl and a valyl residue at a specific position can lead to distinct biological outcomes. nih.gov
Comparison of Leucine and Valine Properties
| Property | Leucine (Leu) | Valine (Val) |
|---|---|---|
| Abbreviation | Leu, L | Val, V |
| Side Chain | -CH2CH(CH3)2 | -CH(CH3)2 |
| Classification | Nonpolar, Aliphatic, Hydrophobic | Nonpolar, Aliphatic, Hydrophobic |
| Key Functions | Stimulates muscle protein synthesis, activates mTOR signaling pathway. nih.govwikipedia.org | Involved in muscle protein structure, precursor in penicillin biosynthesis. |
Research Landscape of Tripeptides and the Specific Focus on this compound
Tripeptides represent a significant and accessible area of peptide research. Their small size provides a balance of structural simplicity for synthesis and modification, while also offering enough chemical diversity to perform specific biological functions. They are often studied as models to understand fundamental biochemical interactions and as candidates for therapeutic agents.
The specific research interest in this compound stems directly from its composition. As a hydrophobic tripeptide, it is a model for studying how such molecules interact with lipid bilayers, the primary components of cell membranes. nih.govresearchgate.net The high hydrophobicity of peptides containing Leucine and Valine often drives their insertion into or passage through these membranes. genscript.com This is a critical area of investigation for designing antimicrobial agents that target bacterial membranes or for developing new drug delivery vehicles.
While studies may not focus exclusively on the this compound sequence, related research provides a strong rationale for its investigation. For instance, novel dipeptides based on a Leu-Val structure have been synthesized and shown to possess both antimicrobial and antimalarial properties. frontiersin.org The potent biological activities observed in Leucine-rich peptides and the distinct biophysical properties imparted by Valine make the specific this compound sequence a compelling subject for research into new bioactive molecules and self-assembling biomaterials. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
58337-01-2 |
|---|---|
Molecular Formula |
C17H33N3O4 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H33N3O4/c1-9(2)7-12(18)15(21)20-14(11(5)6)16(22)19-13(17(23)24)8-10(3)4/h9-14H,7-8,18H2,1-6H3,(H,19,22)(H,20,21)(H,23,24)/t12-,13-,14-/m0/s1 |
InChI Key |
FPPCCQGECVKLDY-IHRRRGAJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Synthetic Strategies for the Tripeptide Leu Val Leu
Strategies for Functionalization and Analog Generation of Leu-Val-Leu
Modifying the native this compound structure is a common practice in chemical biology and drug discovery to enhance stability, alter conformation, or probe biological interactions. These modifications can be introduced at the termini or within the peptide backbone.
The termini of a peptide are often modified to increase its stability or to mimic the structure of a larger protein. biomatik.com
N-Terminal Acetylation : The free amino group at the N-terminus can be acetylated. frontiersin.org This modification removes the positive charge at physiological pH and can protect the peptide from degradation by aminopeptidases. It also mimics the peptide bond found within a protein sequence, which can be important for biological activity.
C-Terminal Amidation : The carboxylic acid at the C-terminus can be converted to a primary amide. frontiersin.org This modification removes the negative charge and makes the peptide more resistant to cleavage by carboxypeptidases.
Common Terminal Modifications of this compound:
| Modification | Modified Terminus | Resulting Structure | Purpose |
|---|---|---|---|
| Acetylation | N-Terminus | Ac-Leu-Val-Leu-OH | Neutralize N-terminal charge; increase stability. frontiersin.org |
| Amidation | C-Terminus | H-Leu-Val-Leu-NH₂ | Neutralize C-terminal charge; increase stability. frontiersin.org |
Peptides composed exclusively of L-amino acids are often rapidly degraded by proteases in biological systems. A powerful strategy to overcome this limitation is the incorporation of D-amino acids, which are the non-natural stereoisomers (enantiomers) of the common L-amino acids. biopharmaspec.comlifetein.com
Examples of stereochemically modified this compound analogs include:
H-D-Leu-L-Val-L-Leu-OH : Substitution at the N-terminus.
H-L-Leu-D-Val-L-Leu-OH : Substitution at the central position.
H-L-Leu-L-Val-D-Leu-OH : Substitution at the C-terminus.
H-D-Leu-D-Val-D-Leu-OH : A retro-inverso analog where all stereocenters are inverted.
The synthesis of peptides containing D-amino acids follows the same principles of SPPS or solution-phase synthesis, simply by using the corresponding D-amino acid precursor (e.g., Fmoc-D-Val-OH) at the desired coupling step. mdpi.com These stereochemical modifications are critical tools for developing more stable and potent peptide-based research probes and therapeutics. researchgate.netnih.gov
Advanced Analytical Characterization Techniques for Leu Val Leu
Spectroscopic Methodologies for Conformational and Structural Analysis
Spectroscopic techniques are indispensable for elucidating the three-dimensional structure and conformational dynamics of Leu-Val-Leu in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptides like this compound. By analyzing various NMR parameters, researchers can gain insights into the peptide's structure and dynamics at an atomic level.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the resonances of the different protons and carbons within the this compound molecule. researchgate.net For instance, the chemical shifts of the α-protons and amide protons are sensitive to the local chemical environment and can provide initial clues about the peptide's conformation. oup.com The coupling constants between adjacent protons, particularly the ³J(HN,Hα) coupling, are related to the dihedral angle φ and can be used to define the backbone conformation. acs.org
Furthermore, Nuclear Overhauser Effect (NOE) data from 2D NOESY experiments reveal through-space proximities between protons, which is critical for defining the peptide's folded structure. researchgate.net For the side chains of leucine (B10760876) and valine, the analysis of stereospecific assignments of methyl group chemical shifts can reveal their rotameric states. nih.govresearchgate.netutoronto.ca These methyl groups are important probes for studying protein and peptide folding and interactions. acs.org Different backbone structures, such as α-helices and β-sheets, induce distinct trends in the chemical shifts of these methyl groups. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Tripeptides in Solution This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not available in the provided search results.
| Proton | Expected Chemical Shift Range (ppm) |
|---|---|
| Amide NH | 7.5 - 8.5 |
| α-CH (Leu, Val) | 3.9 - 4.5 |
| β-CH (Leu, Val) | 1.5 - 2.2 |
| γ-CH (Leu, Val) | 0.8 - 1.7 |
| δ-CH₃ (Leu) | 0.8 - 1.0 |
| γ-CH₃ (Val) | 0.8 - 1.0 |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides and proteins in solution. unito.it This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. For peptides, the amide bonds are the primary chromophores in the far-UV region (below 240 nm), and their spatial arrangement in different secondary structures like α-helices, β-sheets, and random coils gives rise to distinct CD spectra. unito.it
For a short peptide like this compound, which is composed of hydrophobic residues, its conformation can be influenced by the solvent environment. In aqueous solutions, short peptides may exist in a "random coil" state, which is more accurately described as a collection of structured conformers, such as polyproline II (PPII) and β-strand conformations. acs.orgnih.gov The CD spectrum of a peptide in a random coil state typically shows a strong negative band around 200 nm. tulane.edu
In contrast, in membrane-mimicking environments or upon self-assembly, this compound could potentially adopt more ordered structures. For example, peptides with hydrophobic residues have been shown to form β-sheets in the presence of lipid vesicles, characterized by a negative CD band around 218-220 nm and a positive band around 200 nm. tulane.edubiointerface.org The specific shape and magnitude of the CD spectrum provide an estimate of the percentage of each secondary structure element present. unito.it It is important to note that even for short peptides, a detailed molecular interpretation of CD spectra can be complex. researchgate.net
Table 2: Characteristic Far-UV CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Wavelength of Maxima/Minima (nm) |
|---|---|
| α-Helix | Negative bands at ~222 and ~208 nm, Positive band at ~192 nm |
| β-Sheet | Negative band at ~218 nm, Positive band at ~195-200 nm. tulane.eduresearchgate.net |
| Random Coil | Strong negative band near 200 nm. tulane.edu |
| Polyproline II (PPII) | Weak positive band at ~228 nm, Strong negative band at ~206 nm |
Chromatographic and Mass Spectrometric Platforms
Chromatographic and mass spectrometric techniques are fundamental for the purification, separation, and structural verification of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separations, where peptides are separated based on their hydrophobicity. hplc.eu For a hydrophobic peptide like this compound, a C18 column is typically the column of choice. hplc.eu
The mobile phase usually consists of an aqueous component with an acid modifier, such as trifluoroacetic acid (TFA), and an organic solvent, like acetonitrile (B52724). hplc.eu Peptides are eluted by a gradient of increasing organic solvent concentration. The purity of a synthetic this compound sample can be readily assessed by RP-HPLC, with the target peptide appearing as a major peak and any impurities as smaller, separate peaks. d-nb.info The retention time of the peptide is a characteristic property under specific chromatographic conditions.
Table 3: Typical RP-HPLC Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18, wide pore (e.g., 4.6 x 250 mm). hplc.eu |
| Mobile Phase A | 0.1% TFA in water. hplc.eu |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. d-nb.info |
| Gradient | Linear gradient of increasing Mobile Phase B |
| Detection | UV at 210-220 nm. researchgate.net |
| Flow Rate | 1 mL/min. scirp.org |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Identification
Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and confirming its amino acid sequence. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HPLC (LC-MS) for the analysis of peptides. acs.orgacs.org In an MS spectrum, this compound would typically be observed as a singly charged ion [M+H]⁺. frontiersin.org
Tandem mass spectrometry (MS/MS) is used to sequence the peptide. In this technique, the precursor ion corresponding to this compound is selected and fragmented through collision-induced dissociation (CID) or other fragmentation methods like electron-activated dissociation (EAD). researchgate.netsciex.com The resulting fragment ions are then analyzed. The fragmentation of the peptide backbone generates a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. matrixscience.com For instance, the fragmentation of this compound would produce specific b- and y-ions that confirm the this compound sequence. EAD can also induce side-chain fragmentation, which is useful for differentiating isomeric residues like leucine and isoleucine. sciex.com
Table 4: Predicted b- and y-ion series for this compound Calculated based on average residue masses.
| Ion | Sequence | Calculated m/z |
|---|---|---|
| b₁ | L | 114.1 |
| b₂ | LV | 213.2 |
| y₁ | L | 114.1 |
| y₂ | VL | 213.2 |
Hydrophilic Interaction Liquid Chromatography (HILIC-LC) for Small Peptide Profiling
Hydrophilic Interaction Liquid Chromatography (HILIC) is a complementary separation technique to RP-HPLC, particularly useful for polar and hydrophilic compounds. sigmaaldrich.com While this compound is a hydrophobic peptide, HILIC can be valuable in the broader context of small peptide profiling where a wide range of polarities is present. acs.orgresearchgate.net
In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. sigmaaldrich.com The elution order in HILIC is generally the reverse of that in RP-HPLC, with more polar compounds being retained longer. nih.govsigmaaldrich.com HILIC can be advantageous for separating small peptides that may have poor retention on conventional reversed-phase columns. researchgate.net The combination of HILIC with mass spectrometry (HILIC-LC/MS) provides a powerful platform for the comprehensive analysis of complex peptide mixtures. shodex.comnih.gov
Table 5: General HILIC-LC Parameters for Peptide Analysis
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | Amide, bare silica, or other polar phases. chromatographytoday.com |
| Mobile Phase A | High percentage of acetonitrile (e.g., 85-95%) with buffer. researchgate.net |
| Mobile Phase B | Aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate). sigmaaldrich.com |
| Gradient | Increasing concentration of Mobile Phase B |
| Detection | ESI-MS. sigmaaldrich.com |
Based on a comprehensive search of scientific literature, there is no specific research data available detailing the biophysical approaches for the supramolecular organization of the isolated chemical compound “this compound.” Studies tend to focus on longer, more complex peptides that may incorporate this sequence or on related short peptides, but not on the tripeptide itself.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on the biophysical characterization of this compound's supramolecular assembly as requested. Providing such an article would require speculation or extrapolation from unrelated compounds, which would violate the core requirements for scientific accuracy and strict adherence to the specified topic.
Computational and in Silico Investigations of Leu Val Leu Structure and Function
Conformational Landscape Exploration and Potential Energy Surface Analysis
The conformational landscape of a peptide is defined by the relative energies of its possible three-dimensional structures. For Leu-Val-Leu, this landscape is primarily shaped by the rotational freedom around the dihedral angles (phi, psi) of the peptide backbone and the side-chain dihedral angles (chi) of the leucine (B10760876) and valine residues.
Computational studies on similar aliphatic dipeptides and amino acid pairs provide a basis for understanding the potential energy surface (PES) of this compound. acs.org The exploration of the PES for this compound would typically involve systematic searches or molecular dynamics simulations to identify low-energy conformations. The interactions between the bulky, nonpolar side chains of leucine and valine are expected to be major determinants of the conformational preferences. These interactions are primarily van der Waals forces, and the system will tend to adopt conformations that minimize steric clashes while maximizing favorable hydrophobic contacts. cuni.cznih.gov
Theoretical calculations, such as those employing density functional theory (DFT) or high-level ab initio methods, can be used to determine the relative energies of different conformers. irb.hr For instance, studies on amino acid pairs have quantified the interaction energies between residues like Leu-Leu and Leu-Val, which are crucial for parameterizing the force fields used in conformational searches. cuni.cz The analysis of the PES would likely reveal several local energy minima corresponding to distinct folded and extended structures. The relative populations of these states at a given temperature can be estimated from their free energies.
A hypothetical analysis of the major conformers of this compound might reveal the following:
Extended Conformations: Structures where the peptide backbone is largely stretched out, minimizing intramolecular interactions.
Turn-like Conformations: The peptide chain may fold back on itself, stabilized by intramolecular hydrogen bonds or hydrophobic interactions between the side chains.
Globular Conformations: Compact structures where the hydrophobic side chains cluster together to minimize their exposure to a polar solvent.
The relative stability of these conformers is influenced by both intramolecular forces and the surrounding environment, particularly the solvent.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Molecular Interactions
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in a solvated environment, providing a time-resolved view of its conformational fluctuations and interactions with solvent molecules. nih.govplos.org By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of the peptide over time, revealing its flexibility, dominant motions, and the timescale of conformational transitions.
An MD simulation of this compound in water would likely show significant flexibility in both the peptide backbone and the amino acid side chains. The hydrophobic side chains of leucine and valine would tend to aggregate to minimize their contact with water, a phenomenon known as the hydrophobic effect. This could lead to the transient formation of compact, globular-like structures. nih.govacs.org The dynamics of water molecules at the peptide-water interface would also be of interest, as the peptide will influence the local water structure.
Key insights from MD simulations of this compound would include:
Root Mean Square Fluctuation (RMSF): RMSF calculations for individual residues would highlight the most flexible regions of the peptide. The terminal leucine residues might be expected to show higher flexibility than the central valine residue.
Hydrogen Bonding Analysis: Intramolecular and peptide-water hydrogen bonds can be monitored throughout the simulation to understand their role in stabilizing different conformations.
Solvent Accessible Surface Area (SASA): The SASA of the hydrophobic side chains would be expected to decrease as the peptide adopts more compact conformations in an aqueous solution. mdpi.com
MD simulations can also be used to calculate thermodynamic properties, such as the free energy difference between different conformational states, providing a more complete picture of the peptide's conformational landscape. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
A hypothetical QSAR study on a series of tripeptides including this compound would involve the following steps:
Data Set Collection: A dataset of peptides with experimentally determined biological activities (e.g., enzyme inhibition, antimicrobial activity) would be compiled.
Descriptor Calculation: A variety of molecular descriptors would be calculated for each peptide. These descriptors quantify different aspects of the molecular structure, such as physicochemical properties (e.g., hydrophobicity, molecular weight), electronic properties, and topological indices.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forest), would be used to build a model that correlates the descriptors with the biological activity. arxiv.orgrsc.org
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques. mdpi.com
Once a validated QSAR model is established, it can be used to predict the bioactivity of new or untested peptides like this compound. nih.gov For example, a QSAR model for antimicrobial peptides might use descriptors related to hydrophobicity and charge to predict activity. Given the hydrophobic nature of this compound, such a model might predict some level of antimicrobial or cell-penetrating activity.
Hypothetical QSAR Data for a Series of Tripeptides
| Peptide | LogP (Hydrophobicity) | Molecular Weight ( g/mol ) | Predicted Bioactivity (IC50, µM) |
| Ala-Gly-Ala | -2.5 | 203.2 | >1000 |
| Leu-Ala-Val | 1.8 | 315.4 | 150 |
| This compound | 2.9 | 343.5 | 75 |
| Phe-Tyr-Trp | 1.5 | 536.6 | 25 |
| Arg-Lys-His | -4.2 | 483.5 | >1000 |
This is a hypothetical table for illustrative purposes.
Molecular Docking Studies for Ligand-Target Recognition
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. mdpi.combioinformation.netglobalresearchonline.netemanresearch.org This technique is instrumental in understanding the molecular basis of ligand-target recognition and can be used to screen virtual libraries of compounds for potential drug candidates.
For this compound, molecular docking studies could be employed to investigate its potential binding to various protein targets. Given its hydrophobic character, likely targets would possess binding pockets with a significant hydrophobic surface area. Examples of such targets could include certain enzymes, transport proteins, or protein-protein interaction interfaces.
A typical molecular docking workflow for this compound would involve:
Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein and the this compound peptide would be prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.
Docking Simulation: A docking algorithm would be used to explore the conformational space of the peptide within the binding site and to score the different binding poses based on a scoring function that estimates the binding affinity.
Analysis of Docking Results: The top-ranked docking poses would be analyzed to identify the key interactions between this compound and the target protein. These interactions would likely be dominated by hydrophobic and van der Waals contacts involving the leucine and valine side chains. mdpi.com
Hypothetical Docking Results of this compound with a Target Protein
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues in Target | Type of Interaction |
| 1 | -8.5 | Ile10, Phe25, Trp43 | Hydrophobic, van der Waals |
| 2 | -8.2 | Val12, Leu30, Ala41 | Hydrophobic, van der Waals |
| 3 | -7.9 | Met8, Pro28, Tyr45 | Hydrophobic, van der Waals |
This is a hypothetical table for illustrative purposes.
The results of molecular docking studies can provide valuable hypotheses about the potential biological function of this compound and can guide the design of experiments to validate these predictions.
Predictive Modeling of Peptide Self-Assembly and Co-Assembly
The self-assembly of peptides into ordered nanostructures is a topic of great interest in materials science and nanotechnology. chinesechemsoc.orgcam.ac.uk The hydrophobic nature of this compound suggests that it may have a propensity to self-assemble in aqueous solutions. Predictive modeling can be used to investigate the likelihood and nature of such self-assembly processes.
Computational models for peptide self-assembly often rely on principles of molecular recognition and thermodynamics. For a peptide like this compound, the primary driving force for self-assembly in water would be the hydrophobic effect, which would favor the association of the peptides to minimize the exposure of their nonpolar side chains to the solvent. researchgate.net
Predictive modeling of this compound self-assembly could involve:
Coarse-Grained Simulations: These simulations use a simplified representation of the peptide, which allows for the study of larger systems and longer timescales, making them well-suited for investigating the initial stages of aggregation and self-assembly.
All-Atom Molecular Dynamics: Once initial aggregates are formed, all-atom MD simulations can be used to study the detailed structure and dynamics of the self-assembled state.
Rule-Based Predictions: Based on known principles of amino acid co-assembly, it is possible to predict whether this compound would tend to self-assemble or co-assemble with other peptides. acs.orgnih.gov The similarity in the hydrophobic nature of leucine and valine would likely favor co-assembly with other hydrophobic peptides.
The predicted self-assembled structures for this compound could include nanofibers, nanotubes, or vesicles, depending on the specific intermolecular interactions and the experimental conditions. These in silico predictions can provide valuable guidance for the experimental design of novel biomaterials based on the this compound sequence.
In Vitro Biological Activity and Mechanistic Elucidation of Leu Val Leu
Research on Antioxidant Properties
The antioxidant capacity of Leu-Val-Leu and related peptides has been investigated through various assays that measure both direct free radical scavenging and effects on cellular antioxidant pathways.
Free Radical Scavenging Assays (e.g., DPPH, ABTS, Hydroxyl Radical)
Peptides containing hydrophobic amino acids like Leucine (B10760876) and Valine have been shown to be effective radical scavengers. nih.govnih.gov These amino acids can act as hydrogen donors, which is a key mechanism for neutralizing free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov The presence of Val and Leu at the N-terminus of peptides has been specifically linked to their radical scavenging activity. researchgate.net
In studies on various peptides, those containing Leu and Val demonstrated notable scavenging abilities against DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. For example, peptides from Paeonia ostii seed meal, such as VLRPPLS (Val-Leu-Arg-Pro-Pro-Leu-Ser), were identified as having free radical-scavenging properties. mdpi.com While specific IC50 values for this compound are not extensively reported in the reviewed literature, the consistent antioxidant activity of Leu and Val-containing peptides suggests its potential in this area. For instance, a study on boiled Venus clam hydrolysate, which is rich in Leu and Val, reported an IC50 value of 201.11 mg/mL for DPPH scavenging and 66.78 mg/mL for hydroxyl radical scavenging. thaiscience.info
Table 1: Examples of Free Radical Scavenging Activity of Peptides Containing Leucine and Valine
| Peptide/Hydrolysate | Assay | Result (IC50 or % Scavenging) | Source |
|---|---|---|---|
| Boiled Venus Clam Hydrolysate | DPPH Scavenging | IC50: 201.11 mg/mL | thaiscience.info |
| Boiled Venus Clam Hydrolysate | Hydroxyl Radical Scavenging | IC50: 66.78 mg/mL | thaiscience.info |
| EAAY (Glu-Ala-Ala-Tyr) | ABTS Scavenging | 98.5% ± 1.1% at 0.5 mg/mL | mdpi.com |
| EAAY (Glu-Ala-Ala-Tyr) | Hydroxyl Radical Scavenging | 61.9% ± 1.3% at 0.5 mg/mL | mdpi.com |
| Pepsin Hydrolysate (P. ostii) | DPPH Scavenging | 80.2% ± 1.8% at 1 mg/mL | mdpi.com |
| Alcalase Hydrolysate (P. ostii) | ABTS Scavenging | 45.5% ± 1.5% at 1 mg/mL | mdpi.com |
| Alcalase Hydrolysate (P. ostii) | Hydroxyl Radical Scavenging | 56.1% ± 1.8% at 1 mg/mL | mdpi.com |
Cellular Antioxidant Mechanisms (e.g., Reactive Oxygen Species Modulation, Keap1-Nrf2 Pathway Activation)
Beyond direct radical scavenging, peptides can exert antioxidant effects by modulating cellular pathways. The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses. nih.govmdpi.com Under normal conditions, Keap1 targets Nrf2 for degradation. mdpi.comunipd.it However, under oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, which include enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govunipd.it
Research suggests that peptides containing hydrophobic amino acids, including Leu and Val, may activate the Keap1-Nrf2 pathway. unipd.itresearchgate.net While direct evidence for this compound is limited, studies on other peptides indicate this as a plausible mechanism. For example, wheat germ-derived peptides were shown to enhance the antioxidant level of cells by activating the Nrf2 pathway. researchgate.net The interaction of peptides with Keap1 can disrupt the Keap1-Nrf2 complex, leading to increased Nrf2 activity. unipd.itresearchgate.net It has been noted that amino acids such as Val and Leu are involved in the binding with the Kelch domain of Keap1. unipd.it
Investigations into Antimicrobial Functions
The antimicrobial properties of peptides are of significant interest due to the rise of antibiotic resistance. Peptides rich in hydrophobic residues like Leu and Val have been identified as potent antimicrobial agents. mdpi.com
In Vitro Inhibition of Microbial Growth
Derivatives of Leu-Val have demonstrated inhibitory activity against a range of microbes. In one study, novel Leu-Val dipeptide carboxamide derivatives were synthesized and tested against various bacterial and fungal strains. frontiersin.orgnih.gov These compounds showed activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Salmonella typhi. frontiersin.orgnih.gov For instance, some of the synthesized Leu-Val dipeptides exhibited minimum inhibitory concentrations (MICs) in the micromolar range against these pathogens. nih.gov Leu-rich peptides have been shown to have significantly stronger antimicrobial activity than their Val-rich counterparts in some studies. nih.gov
Table 2: In Vitro Antimicrobial Activity of Leu-Val Based Dipeptide Derivatives
| Compound | Microorganism | MIC (M) | Source |
|---|---|---|---|
| 8a | S. aureus | 1.2 x 10⁻³ | nih.gov |
| 8b | S. aureus | 1.1 x 10⁻³ | nih.gov |
| 8b | E. coli | 9.5 x 10⁻⁴ | frontiersin.org |
| 8a | B. subtilis | 6.0 x 10⁻³ | nih.gov |
| 8b | B. subtilis | 5.7 x 10⁻⁴ | nih.gov |
| 8j | B. subtilis | 6.5 x 10⁻⁴ | nih.gov |
| 8c | C. albicans | 1.3 x 10⁻³ | nih.gov |
| 8h | C. albicans | 1.3 x 10⁻³ | nih.gov |
| 8b | A. niger | 1.3 x 10⁻⁴ | nih.gov |
Proposed Mechanisms of Antimicrobial Action (e.g., Membrane Interaction)
The primary mechanism of action for many antimicrobial peptides (AMPs) involves interaction with and disruption of the microbial cell membrane. researchgate.netbiorxiv.org The hydrophobicity of peptides containing Leu and Val is crucial for this interaction. researchgate.netbiorxiv.org These peptides can insert into the bacterial cell membrane, leading to increased permeability and cell death. nih.govresearchgate.net
Several models describe this membrane interaction, including the "barrel-stave," "toroidal pore," and "carpet" models. biorxiv.org Leu-rich peptides are thought to act via a membrane-disrupting mode, while Val-rich peptides may form small channels. nih.gov The extended hydrophobic domain created by multiple Leu and Val residues facilitates binding to the lipids in the bacterial membrane. researchgate.net This interaction is often preferential for the negatively charged phospholipids (B1166683) found in bacterial membranes over the zwitterionic phospholipids of eukaryotic cells, which contributes to their selective toxicity. nih.gov Molecular dynamics simulations have shown that Leu-containing peptides have a preference for binding to micelle models of both bacterial (SDS) and eukaryotic (DPC) membranes compared to their Val analogues. nih.gov
Enzyme Modulatory Research
The interaction of peptides containing the Leu-Val motif with various enzymes has been a key area of investigation, particularly focusing on proteases.
Research has utilized synthetic peptides containing the Leu-Val sequence to probe the activity of specific enzymes. A notable example is the use of the fluorogenic peptide substrate N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin (Suc-Leu-Leu-Val-Tyr-AMC) to measure the chymotrypsin-like activity of the proteasome. nih.govmedchemexpress.comsigmaaldrich.com The proteasome is a critical protease complex responsible for degrading damaged or unnecessary proteins within the cell, playing a vital role in cellular homeostasis. nih.gov
In studies on human lens epithelium, the hydrolysis of Suc-Leu-Leu-Val-Tyr-AMC was used to characterize the proteasome's peptidase activity and its sensitivity to inhibitors and stressors. nih.gov The chymotrypsin-like activity, measured by this substrate, was found to be the most sensitive to inhibition by lactacystin (B1674225), a specific proteasome inhibitor. nih.gov Furthermore, this activity was susceptible to both heat and oxidative stress. Incubation at 37°C led to a decline in the hydrolysis of the substrate after a few hours, and exposure to hydrogen peroxide (H₂O₂) caused significant, though partially reversible, inhibition. nih.gov These findings demonstrate that the proteasome's ability to cleave the Leu-Val sequence is modulated by the cellular environment. nih.gov
The Leu-Val motif is also a target in the design of enzyme inhibitors. For instance, novel replacements for the Leu-Val scissile bond in human angiotensinogen (B3276523) have been synthesized to create potent inhibitors of human renin, an enzyme crucial in blood pressure regulation. nih.gov While not this compound itself, this highlights the significance of the Leu-Val sequence in enzyme-substrate interactions. Studies have also identified the tripeptide Leu-Val-Ser as an inhibitor of Angiotensin-Converting Enzyme (ACE). researchgate.net
Table 1: Characterization of Proteasome Peptidase Activity in Human Lens Epithelium Using a Leu-Val Containing Substrate
| Parameter | Substrate | Finding | Reference |
|---|---|---|---|
| Kinetics | Suc-Leu-Leu-Val-Tyr-AMC | Kₘ-value of 56 µM | nih.gov |
| Inhibition | Suc-Leu-Leu-Val-Tyr-AMC | Most sensitive to lactacystin (Kᵢ₅₀% = 0.15 µM) | nih.gov |
| Thermostability | Suc-Leu-Leu-Val-Tyr-AMC | Activity declined after a few hours at 37°C | nih.gov |
| Oxidative Stress | Suc-Leu-Leu-Val-Tyr-AMC | Activity decreased to 25% of control after 24hr with 0.5 mM H₂O₂ | nih.gov |
Cellular Signaling Pathway Modulation (In Vitro Models)
The components of this compound have been shown to influence key cellular signaling cascades involved in stress response and inflammation.
Heat shock proteins (HSPs) are molecular chaperones that protect cells from stress-induced damage. researchgate.netnih.gov Research on dipeptides has provided insight into how Leu-Val sequences may modulate HSP expression. In vivo studies in rats have shown that the dipeptide Leu-Val, a component of whey protein hydrolysate, can upregulate the expression of several HSPs in skeletal muscle following exercise-induced stress. researchgate.netnih.gov Specifically, Leu-Val administration was found to increase the expression of HSP70, HSP25, and HSP90. researchgate.netnih.gov This suggests that peptides containing the Leu-Val sequence may play a role in cellular protective mechanisms by enhancing the heat shock response. researchgate.netresearchgate.net
Table 2: Effect of Leu-Val Dipeptide on Heat Shock Protein Expression in Rat Skeletal Muscle
| Peptide | HSP90 Expression | HSP70 Expression | HSP25 Expression | Reference |
|---|---|---|---|---|
| Leu-Val | Increased | Increased | Increased | researchgate.netnih.gov |
| Ile-Leu | No significant change | Increased | No significant change | researchgate.netnih.gov |
| Val-Leu | No significant change | No significant change | No significant change | nih.gov |
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the cellular inflammatory response. nih.gov Amino acids like leucine and valine are known to modulate these pathways. nih.gov Studies on related peptides indicate that the Leu-Val dipeptide can inhibit NF-κB expression. researchgate.net
The PI3K/Akt/mTOR pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival. nih.gov Research has demonstrated that the Leu-Val dipeptide can increase the phosphorylation of mTOR (mammalian target of rapamycin), a key kinase in this pathway. researchgate.net This suggests a potential role for Leu-Val containing peptides in modulating cellular metabolic and growth signals. Leucine deprivation has been shown to ameliorate intestinal inflammation through the GCN2 amino acid sensor, while high concentrations of branched-chain amino acids can increase inflammation via mTOR and NF-κB, indicating a complex regulatory role. nih.gov
Cell Adhesion and Matrix Interaction Studies (In Vitro)
The interaction between cells and the extracellular matrix (ECM) is fundamental for tissue structure and function, often mediated by specific peptide sequences within ECM proteins like fibronectin. acs.orgacs.org While direct studies on this compound are not prominent, research on the related fibronectin-derived sequence, Leu-Asp-Val (LDV), provides significant insights. acs.orgacs.orgresearchgate.net The LDV motif is a ligand for the α4β1 integrin, a cell surface receptor that mediates cell adhesion. researchgate.net
In vitro studies have shown that incorporating the LDV motif into synthetic peptide hydrogels enhances their bioactivity. acs.orgacs.orgresearchgate.net These LDV-containing hydrogels have been shown to:
Promote the adhesion and growth of fibroblast cells. acs.orgacs.org
Induce cell attachment by encouraging a cell morphology similar to that found in a natural 3D microenvironment. acs.orgacs.org
Facilitate fibroblast migration in wound healing models. acs.orgacs.org
Promote the in vitro adhesion of endothelial cells to biomaterial surfaces like expanded polytetrafluoroethylene (ePTFE). researchgate.net
This body of research underscores the importance of the Leu-Val sequence, as part of the larger LDV motif, in mediating cell-matrix interactions critical for cell adhesion, proliferation, and migration. acs.orgacs.orgresearchgate.net
Table 3: In Vitro Effects of LDV-Containing Peptides on Cell Adhesion and Behavior
| Peptide System | Cell Type | Observed Effect | Reference |
|---|---|---|---|
| LDV-functionalized hydrogel (IBP1A/IBP1B) | Mouse Fibroblasts (L929) | Promoted cell growth and attachment; altered cell morphology to mimic 3D environment. | acs.orgacs.org |
| LDV-functionalized hydrogel (IBP1B) | Mouse Fibroblasts (L929) | Accelerated in vitro wound healing by facilitating migration. | acs.orgacs.org |
| LDV-coated ePTFE (YK3-LDV) | Endothelial Cells | Promoted in vitro adhesion to the ePTFE surface. | researchgate.net |
Table of Mentioned Compounds
| Compound Name | Abbreviation / Trivial Name |
|---|---|
| Leucyl-Valyl-Leucine | This compound |
| N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin | Suc-Leu-Leu-Val-Tyr-AMC |
| Leucyl-Valine | Leu-Val |
| Isoleucyl-Leucine | Ile-Leu |
| Valyl-Leucine | Val-Leu |
| Leucyl-Isoleucine | Leu-Ile |
| Leucyl-Aspartyl-Valine | LDV |
| Leucyl-Valyl-Serine | Leu-Val-Ser |
| Hydrogen Peroxide | H₂O₂ |
| Lactacystin | |
| Mammalian Target of Rapamycin | mTOR |
| Heat Shock Protein 25 | HSP25 |
| Heat Shock Protein 70 | HSP70 |
Assessment of Leu Val Leu Stability in Research and Biorelevant Environments
Proteolytic Stability Against Enzymatic Degradation (e.g., Plasma Stability Assays)
Peptides are generally vulnerable to degradation by proteases present in biological fluids like plasma. The stability of a peptide in plasma is a crucial parameter, as it often determines its in vivo half-life and, consequently, its therapeutic or diagnostic potential. The peptide bonds in Leu-Val-Leu are potential targets for various peptidases.
Research on the proteolytic cleavage of synthetic peptides provides insights into the potential susceptibility of the this compound sequence. For instance, the proteasome, a multi-catalytic protease complex, is known to exhibit chymotrypsin-like activity, which preferentially cleaves after hydrophobic residues. Studies utilizing the synthetic peptide substrate N-Succ-Leu-Leu-Val-Tyr-AMC have been employed to measure this specific proteasomal activity, indicating that cleavage can occur after the valine residue in this sequence nih.gov. This suggests that the peptide bond between Leucine (B10760876) and Valine in this compound could be a substrate for such enzymatic activity. The yeast 20S proteasome also shows a strong preference for cleaving after leucine residues pnas.org.
| Compound | Expected Half-life in Plasma | Primary Degradation Pathway |
|---|---|---|
| This compound | Short | Enzymatic cleavage by peptidases (exo- and endopeptidases) |
Physical Stability and Propensity for Aggregation
The physical stability of peptides, particularly their tendency to aggregate, is a significant concern in their formulation and handling. Aggregation can lead to loss of biological activity, altered immunogenicity, and challenges in purification and administration. Short, hydrophobic peptides like this compound are particularly prone to self-assembly and aggregation in aqueous environments rsc.org. This is driven by the hydrophobic effect, where the nonpolar side chains of the amino acids minimize their contact with water by associating with each other.
The amino acid composition is a primary determinant of a peptide's aggregation propensity nih.gov. Stretches of hydrophobic amino acids such as Leucine and Valine are known to contribute to the formation of aggregated structures, which can complicate peptide synthesis and purification nih.gov. While specific experimental data on the aggregation of this compound is limited, its composition strongly suggests a high propensity for aggregation, especially at higher concentrations or under conditions that favor hydrophobic interactions. The formation of supramolecular structures, such as spherical assemblies, has been observed for other short hydrophobic peptides in aqueous solutions rsc.org.
| Factor | Effect on this compound Aggregation | Rationale |
|---|---|---|
| Concentration | Increased concentration promotes aggregation | Higher probability of intermolecular hydrophobic interactions |
| pH | Aggregation is often maximal near the isoelectric point (pI) | Reduced electrostatic repulsion between peptide molecules |
| Ionic Strength | Can either promote or inhibit aggregation depending on the specific ions and their concentration | Salts can screen charges or affect water structure, influencing hydrophobic interactions |
| Temperature | Temperature changes can affect hydrophobic interactions and peptide conformation, potentially leading to aggregation | Impacts the thermodynamics of self-assembly |
Chemical Stability Under Varied Environmental Conditions (e.g., pH, Temperature, Oxidation)
The chemical stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents. The peptide bonds within the tripeptide can undergo hydrolysis, particularly at extreme pH values and elevated temperatures.
pH Stability: The stability of peptides in solution is highly dependent on the pH nih.gov. While the peptide backbone is generally stable at neutral pH, acidic or alkaline conditions can catalyze its hydrolysis. For short peptides, aggregation can be a more significant issue than hydrolysis at pH values near their isoelectric point, where the net charge is minimal, leading to reduced solubility and increased aggregation mdpi.com. A single leucine-valine change has been shown to critically impact the pH-dependent fusion of some viral envelopes, suggesting that this sequence can be sensitive to pH changes in certain contexts nih.gov.
Temperature Stability: Elevated temperatures can accelerate chemical degradation pathways and also promote physical instability. Thermal degradation of amino acids can occur at high temperatures, with processes like sublimation and decomposition being observed researchgate.netresearchgate.net. For peptides in solution, higher temperatures can increase the rate of hydrolysis and other chemical modifications. The thermal stability of proteins and peptides is often assessed by monitoring changes in their structure and function as a function of temperature mdpi.com.
Oxidative Stability: The amino acid residues in this compound are generally less susceptible to oxidation compared to residues like methionine or cysteine. However, under strong oxidative conditions, the degradation of leucine and valine can occur. The oxidative degradation of these branched-chain amino acids is a key part of their metabolic pathways in vivo researchgate.netnih.gov. While specific studies on the oxidative stability of the this compound tripeptide are not prevalent, it is expected to be relatively stable under typical laboratory conditions in the absence of strong oxidizing agents.
| Condition | Expected Stability of this compound | Potential Degradation Pathway |
|---|---|---|
| Extreme pH (acidic or basic) | Low | Hydrolysis of peptide bonds |
| Elevated Temperature | Low to Moderate | Accelerated hydrolysis, potential for other chemical modifications |
| Oxidizing Conditions | Moderate to High | Oxidation of amino acid side chains (less likely for Leu and Val compared to other residues) |
Applications of Leu Val Leu in Advanced Biomaterials and Bioengineering Research
Self-Assembling Hydrogels and Nanostructures for Advanced Materials
The self-assembly of peptides into ordered nanostructures is a cornerstone of bottom-up biomaterial fabrication. This process is driven by noncovalent interactions, including hydrogen bonding, electrostatic interactions, and, crucially for Leu-Val-Leu, hydrophobic interactions. acs.org Peptides composed of hydrophobic amino acids like Leucine (B10760876) and Valine are known to be a major driving force in the self-assembly process, leading to the formation of structures such as nanofibers, nanoribbons, and nanotubes. jnsam.comjnsam.com
When peptides with alternating hydrophobic and hydrophilic residues are designed, they can spontaneously organize into highly ordered nanostructures that mimic the native extracellular matrix (ECM). acs.org While this compound itself is purely hydrophobic, it can be incorporated into larger amphiphilic peptide designs. In such designs, the this compound sequence would constitute a potent hydrophobic domain, driving the aggregation and stabilization of the resulting nanostructures in an aqueous environment. rsc.org The self-assembly of these peptide amphiphiles can lead to the formation of β-sheet-rich fibrils, which entangle to form a three-dimensional network characteristic of a hydrogel. mdpi.com The mechanical properties and stability of these hydrogels can be tuned by altering the peptide sequence, making sequences like this compound useful for systematically studying the effects of hydrophobicity on material characteristics. bath.ac.uk
Research has shown that even very short peptides can act as templates for self-assembly into supramolecular hydrogels. rsc.org The process typically involves the aggregation of hydrogelators into one-dimensional structures that further associate to form the final 3D fibrillar network. rsc.org The inclusion of a hydrophobic segment like this compound is critical for initiating this aggregation in water.
| Peptide Design Principle | Role of this compound Segment | Resulting Nanostructure | Reference |
| Amphiphilic Peptide (Hydrophilic Head-Hydrophobic Tail) | Forms the core hydrophobic tail, driving aggregation. | Micelles, Nanofibers, Hydrogels | rsc.org |
| Alternating Hydrophilic-Hydrophobic Peptides | Contributes to a periodic hydrophobic repeat unit. | β-sheet Fibrils, Nanoribbons | acs.orgjnsam.com |
| Fmoc-Protected Peptides | The hydrophobic nature of the peptide sequence influences fibril network formation. | Branched or Aligned Fibril Networks | bath.ac.uk |
Integration into Peptide-Based Scaffolds for Tissue Engineering Models
Tissue engineering aims to restore or replace biological tissues by using a combination of cells, materials, and biochemical factors. wikipedia.org Scaffolds are a critical component, providing the structural support for cell attachment, proliferation, and differentiation. wikipedia.org While materials like poly(lactic-co-glycolic acid) (PLGA) are common, there is growing interest in peptide-based scaffolds that can mimic the native ECM. researchgate.net
A key strategy in designing bioactive scaffolds is the incorporation of short peptide motifs that promote specific cellular responses. acs.org Well-known examples include the Arginine-Glycine-Aspartic acid (RGD) sequence for promoting cell attachment via integrin binding and the Isoleucine-Lysine-Valine-Alanine-Valine (IKVAV) sequence from laminin. acs.orgmdpi.comresearchgate.net
| Scaffold Modification Strategy | Function of Incorporated Peptide | Example Motifs | Potential Role of this compound | Reference |
| Bioactive Functionalization | Promote specific cell-matrix interactions. | RGD, IKVAV, YIGSR, LDV | Not directly bioactive, but could serve as a structural component. | acs.orgmdpi.com |
| Control of Physical Properties | Modulate hydrophobicity, degradation rate, and mechanical stiffness. | Poly-L-Leucine segments | To create defined hydrophobic regions within a larger biomimetic peptide. | nih.gov |
| Self-Assembly into Fibrillar Networks | Drive the formation of an ECM-mimetic, nanofibrous architecture. | Alternating hydrophobic/hydrophilic sequences | As a key hydrophobic block to initiate and stabilize self-assembly. | acs.orgmdpi.com |
Design and Characterization of Enzyme Mimetics and Biocatalytic Materials
Enzymes are highly efficient and specific catalysts, but their complexity and potential for immunogenicity can be drawbacks. mdpi.com This has spurred research into creating smaller, more robust enzyme mimetics, often using short peptides that self-assemble into a catalytic architecture. mdpi.com These "nanozymes" or biocatalytic materials can present active sites within a nanostructured environment, mimicking the function of natural enzymes. mdpi.com
The role of this compound in this context is primarily as a structural component or as part of a substrate for characterizing enzyme activity. Research into biocatalysis often involves the synthesis of peptide-based substrates to measure the activity of proteases. For example, the chromogenic substrate D-Val-Leu-Lys-pNA is used to measure the activity of plasmin. medchemexpress.com A similar sequence containing this compound could be designed as a substrate or inhibitor to probe the active sites of proteases that recognize hydrophobic residues.
In the design of enzyme mimetics, self-assembling peptides can form hydrophobic cores that mimic the interior of an enzyme, providing a specific environment for a catalytic residue. While this compound itself is not catalytic, it could form part of a larger self-assembling peptide that positions a catalytic amino acid (e.g., Histidine, Serine) correctly. The search for short peptide sequences to replace large enzymes is an active area of research. mdpi.com Furthermore, studies on Fe(II)/αKG-dependent halogenases show that the enzyme's substrate pocket, which dictates reaction selectivity, is shaped by specific nonpolar residues like Leucine, Isoleucine, and Valine. pnas.org This highlights how sequences of hydrophobic residues can play a critical role in defining the structure and function of a catalytic site.
| Application Area | Specific Use of this compound or Similar Sequences | Research Goal | Reference |
| Enzyme Substrate Design | As part of a chromogenic or fluorogenic substrate (e.g., similar to D-Val-Leu-Lys-pNA). | To measure the kinetic activity of proteases that cleave after hydrophobic residues. | medchemexpress.com |
| Enzyme Mimetic Scaffolding | To form a hydrophobic core in a self-assembled nanostructure that supports a catalytic residue. | To create simple, robust, and reusable biocatalytic materials. | mdpi.com |
| Investigating Enzyme Specificity | Mutating active site residues to Leu or Val to understand how hydrophobicity affects substrate binding and reaction outcomes. | To elucidate the structure-function relationships of natural enzymes for future engineering. | pnas.org |
Exploration in Controlled Release Systems for Research Reagents
Controlled release systems are designed to deliver a specific agent to a target location over a defined period. mdpi.comnih.gov Peptide-based systems are advantageous due to their biocompatibility and biodegradability. mdpi.comrsc.org Self-assembling peptides, in particular, can form nanostructures like micelles or hydrogels that encapsulate molecules and release them as the structure disassembles. rsc.org
The hydrophobic nature of this compound makes it highly suitable for applications in controlled release. Amphiphilic peptides designed with a hydrophilic head and a hydrophobic tail (which could be or include this compound) can self-assemble in aqueous solution to form micelles. These micelles have a hydrophobic core that can effectively encapsulate hydrophobic research reagents, such as fluorescent dyes or small-molecule inhibitors. The release of the encapsulated agent can be triggered by changes in the environment (e.g., pH, temperature) or by enzymatic degradation of the peptide carrier. mdpi.com
Furthermore, hydrogels formed from self-assembling peptides can serve as depots for the sustained release of reagents. researchgate.net The cross-linking density and hydrophobicity of the hydrogel network, which can be tuned by incorporating sequences like this compound, will determine the diffusion rate of the entrapped molecule. This allows researchers to create customized release profiles for various laboratory applications, such as the controlled delivery of growth factors in cell culture experiments.
| Delivery System Type | Role of this compound | Encapsulated Agent Type | Release Mechanism | Reference |
| Peptide Micelles | Forms the hydrophobic core of the micelle. | Hydrophobic small molecules, fluorescent probes. | Disassembly of the micelle due to environmental triggers or enzymatic cleavage. | mdpi.comrsc.org |
| Self-Assembling Hydrogel | Increases the hydrophobicity and stability of the hydrogel network. | Research reagents, growth factors. | Diffusion through the polymer network and/or degradation of the hydrogel scaffold. | researchgate.netnih.gov |
| Peptide-Drug Conjugates | Can be part of a linker that is sensitive to specific enzymes. | Small molecule reagents. | Enzymatic cleavage of the peptide linker at the target site. | nih.govfrontiersin.org |
Role in Peptide Libraries for Drug Discovery Lead Identification (Non-Therapeutic Context)
Peptide libraries are powerful tools for identifying novel molecules that can bind to a biological target, serving as starting points for drug development. genepep.comresearchgate.net These libraries can consist of thousands to millions of different peptide sequences that are screened for their ability to interact with a protein of interest. researchgate.netchemdiv.com
Tripeptide libraries are particularly useful because they are simple enough to be synthesized in large numbers but diverse enough to yield specific hits. chemdiv.commdpi.com In this context, a sequence like this compound could be identified from a random library screen as a "hit"—a molecule that binds to a target, likely in a hydrophobic pocket. While such a simple peptide is unlikely to be a final drug candidate, it serves as a crucial piece of information, or a "lead," for medicinal chemists. mdpi.comunich.it
Once a simple hydrophobic motif like this compound is identified, it can be used as the basis for designing a more focused or optimized library of compounds. nih.gov Researchers might systematically substitute each amino acid or add flanking residues to improve binding affinity and specificity. The identification of this compound would suggest that the target protein has a binding site that favors interactions with bulky, nonpolar side chains, guiding the subsequent stages of lead optimization. These screening efforts are a fundamental part of early-stage, non-therapeutic drug discovery research. researchgate.netchemdiv.com
| Library Type | Purpose of Screening | Potential Outcome of Identifying this compound | Reference |
| Random Tripeptide Library | To identify novel binding motifs for a protein target. | This compound is identified as a hit, indicating a hydrophobic binding pocket. | chemdiv.commdpi.com |
| Focused Peptidomimetic Library | To optimize an initial hit by exploring variations of the core structure. | Serves as the core scaffold for generating analogs with higher affinity. | researchgate.netnih.gov |
| Alanine Scanning Library | To determine which residues in a larger peptide are critical for binding. | Replacing a key residue with Alanine abolishes binding, while the original this compound shows strong binding. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
